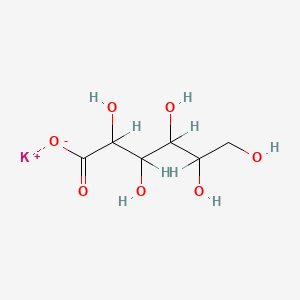

potassium;2,3,4,5,6-pentahydroxyhexanoate

Description

Potassium gluconate is a salt of [DB01345] and is classified as a food additive by the FDA. It is also used as a potassium supplement. Potassium is an essential nutrient. It is the most abundant cation in the intracellular fluid, where it plays a key role in maintaining cell function. In dietary supplements, potassium is often present as potassium chloride, but many other forms—including potassium citrate, phosphate, aspartate, bicarbonate, and **gluconate**—are also used. Potassium gluconate is believed to be more palatable and non-acidifying than potassium chloride (KCl).

Properties

IUPAC Name |

potassium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCFGWHYROZGBI-JJKGCWMISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11KO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

526-95-4 (Parent) | |

| Record name | Potassium gluconate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconic acid, potassium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035087775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7029617 | |

| Record name | Potassium D-gluconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Odourless, free flowing white to yellowish white, crystalline powder or granules, Yellowish white solid; [Merck Index] Crystalline powder; [Alfa Aesar MSDS] | |

| Record name | D-Gluconic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | POTASSIUM GLUCONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium gluconate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

FREELY SOL IN WATER; PRACTICALLY INSOL IN ETHER, BENZENE, ABSOLUTE ALCOHOL, CHLOROFORM | |

| Record name | POTASSIUM GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOWISH-WHITE CRYSTALS | |

CAS No. |

299-27-4, 35087-77-5 | |

| Record name | Potassium gluconate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconic acid, potassium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035087775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium gluconate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13620 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Gluconic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium D-gluconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium gluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PotassiumD-gluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM GLUCONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12H3K5QKN9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM GLUCONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Crystalline Architecture of Potassium D-Gluconate: A Technical Guide for Researchers and Pharmaceutical Scientists

Introduction: Beyond the Formula

Potassium D-gluconate (C₆H₁₁KO₇), the potassium salt of D-gluconic acid, is a widely utilized compound in the pharmaceutical, food, and nutraceutical industries.[1][2] Its primary applications include serving as a potassium supplement for treating or preventing hypokalemia, an electrolyte replenisher, and a food additive for flavor enhancement and acidity regulation.[3][4][5] While its chemical formula provides a two-dimensional representation, the three-dimensional arrangement of its atoms in the solid state—its crystal structure—profoundly influences its physicochemical properties, such as solubility, stability, and bioavailability.[3][6] Understanding this crystalline architecture is paramount for formulation development, quality control, and ensuring therapeutic efficacy.

This in-depth technical guide provides a comprehensive overview of the crystal structure of potassium D-gluconate, focusing on its known polymorphic forms. We will delve into the experimental methodologies for crystal structure determination, present detailed crystallographic data, and discuss the implications of its solid-state chemistry for researchers, scientists, and drug development professionals.

The Dichotomy of Form: Conformational Dimorphism in Potassium D-Gluconate Monohydrate

A pivotal aspect of the solid-state chemistry of potassium D-gluconate is its existence in at least two crystalline forms, or polymorphs, designated as Form A and Form B.[7] Both forms crystallize as monohydrates (KC₆H₁₁O₇·H₂O).[7] This phenomenon is specifically described as conformational dimorphism, where the fundamental difference between the two forms lies in the conformation of the D-gluconate ion itself.[7]

-

Form A: In this polymorph, the D-gluconate ion adopts a straight-chain conformation .[7]

-

Form B: Conversely, Form B is characterized by a bent-chain conformation of the D-gluconate ion.[7]

This conformational flexibility of the gluconate backbone, a -(CHOH)₄- sequence, is a key determinant of the resulting crystal packing and intermolecular interactions.[7] The presence of multiple hydroxyl groups facilitates extensive hydrogen bonding networks, which, along with the coordination of the potassium ion, dictates the overall crystal lattice.[7]

Deciphering the Crystalline Blueprint: Experimental Determination

The definitive elucidation of the crystal structures of both forms of potassium D-gluconate monohydrate was achieved through neutron diffraction.[7] This technique is particularly powerful for accurately locating hydrogen atoms, which is crucial for understanding the intricate hydrogen-bonding networks that stabilize the crystal structures of highly hydroxylated compounds like gluconate.[7]

Experimental Workflow: From Solution to Structure

The journey from a simple aqueous solution to a fully characterized crystal structure involves a meticulous, multi-step process. The following diagram illustrates a typical workflow for the determination of the crystal structure of an organic salt like potassium D-gluconate.

Caption: Workflow for Crystal Structure Determination.

Step-by-Step Methodology

-

Crystal Growth (Crystallization):

-

Rationale: To obtain crystals of sufficient size and quality for single-crystal diffraction analysis.[8] The slow evaporation method allows for the gradual increase in solute concentration, promoting the formation of well-ordered crystals rather than amorphous precipitate.[7]

-

Protocol:

-

Prepare a saturated or near-saturated aqueous solution of potassium D-gluconate.[7]

-

Transfer the solution to a clean vessel (e.g., a beaker or crystallizing dish).

-

Cover the vessel in a manner that allows for slow solvent evaporation (e.g., with perforated parafilm).

-

Store the vessel in a vibration-free environment at a constant, controlled temperature.

-

Monitor for the formation of single crystals over several days to weeks. Both Form A and Form B can be obtained through this method.[7]

-

-

-

Data Collection (Diffraction):

-

Rationale: To obtain a diffraction pattern that contains information about the arrangement of atoms within the crystal lattice.[9] A monochromatic beam of X-rays or neutrons is directed at the crystal, and the scattered radiation is collected on a detector.[7][9]

-

Protocol:

-

Carefully select a single crystal with well-defined faces and no visible defects under a microscope.

-

Mount the crystal on a goniometer head.

-

Center the crystal in the path of the X-ray or neutron beam of the diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

-

Execute a data collection strategy, which involves rotating the crystal and collecting diffraction images at various orientations.

-

-

-

Structure Solution and Refinement:

-

Rationale: To translate the collected diffraction data into a three-dimensional model of the molecule and its arrangement in the crystal.

-

Protocol:

-

Data Reduction: Integrate the raw diffraction intensities and apply corrections for experimental factors.

-

Space Group Determination: Analyze the symmetry of the diffraction pattern to determine the space group of the crystal.

-

Structure Solution: Use computational methods (e.g., direct methods) to determine the initial positions of the atoms in the unit cell.[7]

-

Structure Refinement: Iteratively refine the atomic positions, thermal parameters, and other structural parameters using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data.[7]

-

Validation: Assess the quality and validity of the final crystal structure using various crystallographic metrics.

-

-

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for the A and B forms of potassium D-gluconate monohydrate as determined by neutron diffraction.[7]

| Parameter | Form A | Form B |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁ |

| a (Å) | 8.220 (4) | 9.353 (7) |

| b (Å) | 17.840 (8) | 7.357 (5) |

| c (Å) | 6.717 (3) | 7.229 (5) |

| α (°) | 90 | 90 |

| β (°) | 90 | 109.39 (2) |

| γ (°) | 90 | 90 |

| Volume (ų) | 984.1 | 468.7 |

| Z | 4 | 2 |

| Gluconate Conformation | Straight-chain | Bent-chain |

Data sourced from Panagiotopoulos et al. (1974).[7]

Structural Insights and Molecular Interactions

The detailed structural analysis reveals key features that govern the properties of potassium D-gluconate:

-

Hydrogen Bonding: In both polymorphs, there is an extensive network of intermolecular hydrogen bonds involving all the hydroxyl groups of the gluconate ion and the water molecule.[7] This extensive hydrogen bonding contributes to its high water solubility.[3][10]

-

Intramolecular Hydrogen Bond: The straight-chain conformation of Form A is stabilized by an intramolecular hydrogen bond.[7] This is not present in the bent-chain conformation of Form B.[7]

-

Potassium Ion Coordination: The potassium ion is coordinated by oxygen atoms from the carboxylate group and hydroxyl groups of the gluconate ion, as well as the water molecule, playing a crucial role in the overall crystal packing.

The following diagram illustrates the relationship between the gluconate conformation and the resulting crystal form.

Caption: Conformation-Polymorph Relationship.

Implications for Pharmaceutical Development and Quality Control

The existence of polymorphism in potassium D-gluconate has significant implications for the pharmaceutical industry:

-

Bioavailability and Dissolution: Different polymorphs can exhibit different solubilities and dissolution rates, which can directly impact the bioavailability of the potassium supplement. The form with higher solubility will generally dissolve faster in the gastrointestinal tract.[5]

-

Manufacturing and Formulation: The physical properties of different polymorphs, such as crystal habit and flowability, can affect manufacturing processes like tableting and powder handling.

-

Stability and Storage: One polymorph is typically more thermodynamically stable than the others under a given set of conditions. The less stable (metastable) form may convert to the more stable form over time, especially in the presence of heat or humidity, potentially altering the drug product's performance.[11]

-

Regulatory and Intellectual Property: The discovery and characterization of new polymorphic forms can have regulatory and patent implications. It is crucial to control the polymorphic form of an active pharmaceutical ingredient (API) to ensure product consistency and quality.

Therefore, routine characterization of the solid form of potassium D-gluconate using techniques such as Powder X-ray Diffraction (PXRD) is essential for quality control in a cGMP (current Good Manufacturing Practice) environment.[12]

Conclusion

The crystal structure of potassium D-gluconate is not a static, singular entity but rather a fascinating example of conformational dimorphism. The ability of the D-gluconate ion to adopt either a straight or a bent conformation gives rise to at least two distinct crystalline forms, each with its own unique three-dimensional architecture and physicochemical properties. A thorough understanding of these structures, obtained through rigorous experimental techniques like neutron and X-ray diffraction, is indispensable for researchers and drug development professionals. This knowledge empowers the rational design of robust formulations, the implementation of effective quality control strategies, and ultimately, the delivery of safe and efficacious potassium D-gluconate products.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. wbcil.com [wbcil.com]

- 4. pharmaoffer.com [pharmaoffer.com]

- 5. Articles [globalrx.com]

- 6. lohmann-minerals.com [lohmann-minerals.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 9. rigaku.com [rigaku.com]

- 10. 葡萄糖酸钾 ≥99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. Potassium gluconate | 299-27-4 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Potassium Gluconate in Biological Systems

Abstract

Potassium gluconate serves as a primary agent for the supplementation of potassium, an essential mineral and the most abundant intracellular cation.[1][2] Its mechanism of action is fundamentally the mechanism of the potassium ion (K⁺) itself, which is integral to a vast array of physiological processes. This guide provides a detailed examination of the pharmacokinetics of potassium gluconate and the multifaceted roles of the dissociated potassium ion in cellular electrophysiology, neuromuscular function, and systemic homeostasis. We will explore the critical function of K⁺ in maintaining cellular resting membrane potential, generating and propagating nerve impulses, facilitating muscle contraction, and regulating acid-base balance.[3][4][5] Furthermore, this document details established experimental methodologies for quantifying potassium channel activity and assessing acid-base status, providing researchers and drug development professionals with a robust framework for investigating potassium-related pathways.

Introduction: The Indispensable Role of Potassium

Potassium (K⁺) is a vital electrolyte essential for the function of all living cells.[1][6] It plays a critical role in maintaining the electrical gradient across cell membranes, a function indispensable for nerve signal transmission, muscle contraction, and cardiac function.[1][3][7] The body tightly regulates potassium levels, as deviations outside the normal range can lead to severe pathological conditions, including cardiac arrhythmias and neuromuscular dysfunction.[6]

Potassium gluconate (C₆H₁₁KO₇) is the potassium salt of gluconic acid.[8] It is widely utilized as a dietary supplement and therapeutic agent to treat or prevent hypokalemia (low potassium levels).[3][9][10] Upon administration, it dissociates to provide potassium ions for absorption and utilization in the body's metabolic and physiological pathways.[3][4][11] This guide delineates the journey of the potassium ion from potassium gluconate and its subsequent actions at the cellular and systemic levels.

Pharmacokinetics of Potassium Gluconate

The therapeutic effect of potassium gluconate is predicated on its ability to be efficiently absorbed and distributed throughout the body.

-

Absorption: When taken orally, potassium gluconate dissolves in the gastrointestinal tract, dissociating into potassium (K⁺) and gluconate ions.[3][4][11] The K⁺ ions are then well-absorbed, primarily from the small intestine, into the bloodstream.[4][7]

-

Distribution: Once in the bloodstream, potassium is distributed throughout the body. The vast majority (approximately 98%) of the body's potassium is located within the intracellular fluid (ICF), with only a small fraction in the extracellular fluid (ECF).[12][13] This steep concentration gradient is actively maintained by the Na⁺/K⁺-ATPase pump.[4][13][14]

-

Metabolism: The potassium ion itself is not metabolized. The gluconate anion, a derivative of glucose, can be metabolized by the body and contribute to energy production pathways.[4]

-

Excretion: The kidneys are the primary regulators of potassium homeostasis, excreting excess potassium to match dietary intake.[4][6][14] Aldosterone is a key hormone that modulates this process by promoting potassium excretion in the renal tubules.[4]

Core Mechanisms of Action: The Potassium Ion

The physiological effects of potassium gluconate are attributable to the functions of the potassium ion.

Cellular Electrophysiology: The Resting Membrane Potential

The cornerstone of potassium's role is the establishment of the resting membrane potential (RMP) in virtually all cells, particularly in excitable tissues like nerves and muscles.[4][14] The RMP is a direct consequence of two factors:

-

The Na⁺/K⁺-ATPase Pump: This transmembrane protein actively transports three sodium ions (Na⁺) out of the cell for every two potassium ions (K⁺) it pumps in.[4][13] This action creates a high intracellular K⁺ concentration and a high extracellular Na⁺ concentration.

-

Potassium Leak Channels: The cell membrane at rest is significantly more permeable to K⁺ than to Na⁺, due to the presence of "leak" channels that allow K⁺ to diffuse out of the cell down its steep concentration gradient.[15]

The outward movement of positively charged K⁺ ions leaves a net negative charge on the interior of the cell membrane, establishing the negative RMP (typically -70 to -90 mV). This electrical potential is crucial, as it primes the cell to respond to stimuli.

Nerve Impulse Transmission: The Action Potential

Potassium is central to the propagation of nerve signals, known as action potentials. An action potential is a rapid, temporary reversal of the membrane potential.[16]

-

Depolarization: A stimulus triggers the opening of voltage-gated Na⁺ channels, causing a rapid influx of Na⁺ that makes the membrane potential positive.[16][17]

-

Repolarization: Shortly after opening, the Na⁺ channels inactivate. Concurrently, voltage-gated K⁺ channels open.[17][18] Driven by the concentration gradient, K⁺ ions rush out of the cell. This efflux of positive charge rapidly brings the membrane potential back down, a process called repolarization.[16][17]

-

Hyperpolarization: The K⁺ channels are slow to close, often leading to a brief "overshoot" where the membrane becomes more negative than its resting potential.[15][18] This refractory period ensures the action potential propagates in one direction.[18]

Without the timely efflux of K⁺, neurons would be unable to repolarize efficiently, severely impairing nerve signal transmission.[5][19]

Muscle Contraction

Potassium is essential for the contraction of skeletal, smooth, and cardiac muscles.[5][19][20] The process is initiated by a nerve impulse that triggers an action potential in the muscle cell membrane (sarcolemma). This electrical signal propagates along the muscle fiber, and the movement of ions, including the efflux of K⁺ during repolarization, is critical for this process.[20]

In cardiac muscle, the precise timing of K⁺ channel opening and closing shapes the cardiac action potential, which is significantly longer than in neurons. This extended duration is vital for allowing the heart chambers to fill with blood and for preventing arrhythmias.[3][7] Disruptions in potassium balance can severely impact heart rhythm.[6]

Acid-Base Balance

The body's potassium levels and acid-base (pH) balance are intricately linked.[21][22] This relationship is largely mediated by a cellular exchange between potassium ions (K⁺) and hydrogen ions (H⁺).

-

Acidosis (Excess H⁺): In states of acidosis, excess H⁺ ions in the ECF move into cells to be buffered. To maintain electrical neutrality, K⁺ ions move out of the cells into the ECF. This can lead to hyperkalemia (high serum potassium).[12][23]

-

Alkalosis (Deficit of H⁺): In alkalosis, H⁺ ions move out of cells into the ECF. To compensate, K⁺ ions move from the ECF into the cells, which can cause hypokalemia (low serum potassium).[21][23]

This reciprocal shift demonstrates that correcting an acid-base disorder can alter potassium levels, and vice-versa. Potassium, as an intracellular cation, is a key participant in the body's buffering system.[11]

The Role of the Gluconate Anion

While the primary mechanism of action is derived from the potassium ion, the gluconate component is not inert. Gluconate is the conjugate base of gluconic acid, a mild organic acid.[8] It is a product of glucose oxidation and can be metabolized by the body, potentially entering pathways like the pentose phosphate pathway.[4] Its role as a counter-ion is generally considered to be gentler on the gastrointestinal tract compared to chloride, which is found in potassium chloride supplements.[24][25]

Experimental Validation & Methodologies

Validating the effects of compounds on potassium-dependent pathways requires specialized techniques.

Measuring Potassium Channel Activity

Assessing how drugs or physiological changes modulate potassium channels is fundamental to research in this area.

Table 1: Comparison of K⁺ Channel Assay Techniques

| Technique | Principle | Advantages | Limitations |

| Patch-Clamp Electrophysiology | A micropipette forms a high-resistance seal with the cell membrane, allowing direct measurement of ion flow through single or multiple channels.[26] | Gold standard for channel biophysics; high resolution and precision. | Low throughput; technically demanding; requires isolated cells. |

| Fluorescence-based Assays | Uses ion-sensitive fluorescent dyes. Thallium (Tl⁺) is often used as a surrogate for K⁺, as it passes through K⁺ channels and binds to a specific dye, generating a fluorescent signal.[26][27] | High-throughput screening (HTS) compatible; less technically demanding.[28] | Indirect measurement; potential for dye-related artifacts; Tl⁺ is toxic. |

| Rubidium (Rb⁺) Flux Assays | Uses non-radioactive Rubidium as a tracer for K⁺, which is then quantified by techniques like atomic absorption spectroscopy.[29] | Label-free; directly measures ion transport. | Requires specialized equipment (e.g., Ion Channel Reader); lower throughput than fluorescence.[29] |

Experimental Protocol: High-Throughput Thallium Flux Assay

This protocol provides a generalized workflow for screening compounds that modulate Kir (inwardly rectifying potassium) channels.[28]

-

Cell Plating: Plate cells engineered to express the specific potassium channel of interest (e.g., HEK293 cells) into a 384-well microplate. Incubate to allow for cell adherence.

-

Dye Loading: Remove the culture medium and add a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™). Incubate to allow the dye to enter the cells.

-

Compound Addition: Wash the cells to remove unincorporated dye. Add an assay buffer containing the test compounds or appropriate controls (e.g., vehicle, known channel activator/blocker).

-

Stimulation & Measurement: Place the plate into a fluorescent plate reader. Add a stimulus buffer containing thallium sulfate to initiate Tl⁺ flux through the open potassium channels.

-

Data Acquisition: The plate reader measures the change in fluorescence intensity over time. An increase in fluorescence indicates channel opening and Tl⁺ influx.

-

Analysis: Compare the fluorescence signal in compound-treated wells to control wells to identify modulators of channel activity.

Assessing Acid-Base Balance

The clinical and research assessment of acid-base status relies on measuring key parameters in the blood.[30][31]

-

Sample Collection: Arterial blood is typically collected anaerobically into a heparinized syringe for blood gas analysis.[32]

-

Measurement: A blood gas analyzer directly measures:

-

Calculation: The analyzer then calculates other important parameters, including:

-

Bicarbonate (HCO₃⁻): The primary metabolic component of acid-base balance.[32]

-

Base Excess (BE): Indicates the overall metabolic disturbance.

-

Interpreting Results: A three-step approach is used for interpretation: 1) Assess the pH to determine acidemia or alkalemia, 2) Evaluate pCO₂ to identify a primary respiratory cause, and 3) Assess HCO₃⁻ to identify a primary metabolic cause.[31]

Conclusion

The mechanism of action of potassium gluconate is synonymous with the fundamental physiological roles of the potassium ion. By providing a bioavailable source of K⁺, potassium gluconate directly supports the maintenance of cellular membrane potentials, the propagation of electrical signals in the nervous system, the mechanical contraction of muscles, and the homeostatic regulation of systemic pH.[3][11] A thorough understanding of these core mechanisms, supported by robust experimental methodologies, is critical for professionals in research and drug development who aim to modulate potassium-dependent pathways for therapeutic benefit.

References

- 1. Potassium in biology - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. What is Potassium Gluconate used for? [synapse.patsnap.com]

- 4. What is the mechanism of Potassium Gluconate? [synapse.patsnap.com]

- 5. auvonhealth.com [auvonhealth.com]

- 6. Overview of Potassium's Role in the Body - Hormonal and Metabolic Disorders - MSD Manual Consumer Version [msdmanuals.com]

- 7. Articles [globalrx.com]

- 8. Potassium gluconate - Wikipedia [en.wikipedia.org]

- 9. Potassium Gluconate Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 10. mskcc.org [mskcc.org]

- 11. potassium gluconate | Actions and Spectrum | medtigo [medtigo.com]

- 12. Effects of pH on Potassium: New Explanations for Old Observations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. teachmephysiology.com [teachmephysiology.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Khan Academy [khanacademy.org]

- 16. Action potential - Wikipedia [en.wikipedia.org]

- 17. foodsciencetoolbox.com [foodsciencetoolbox.com]

- 18. bio.libretexts.org [bio.libretexts.org]

- 19. What Potassium Does for Your Body [webmd.com]

- 20. fiveable.me [fiveable.me]

- 21. Acid-base and potassium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. droracle.ai [droracle.ai]

- 23. On the relationship between potassium and acid-base balance [acutecaretesting.org]

- 24. dailyvita.com [dailyvita.com]

- 25. Potassium Gluconate: Uses, Side Effects, Dosage & Interactions [apollohospitals.com]

- 26. Methods of Measuring Mitochondrial Potassium Channels: A Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Protocol for kinetic mode potassium channel assays on common plate readers and microscopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

- 29. aurorabiomed.com [aurorabiomed.com]

- 30. The physiological assessment of acid-base balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Acid-Base Interpretation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 32. eclinpath.com [eclinpath.com]

A Technical Guide to the Biological Roles of Potassium Gluconate: Mechanisms, Applications, and Methodologies

Here is an in-depth technical guide on the biological roles of potassium gluconate.

Abstract

Potassium gluconate, the potassium salt of gluconic acid, serves as a crucial compound in both clinical settings and biological research.[1][2] While primarily recognized as a dietary supplement for preventing and treating hypokalemia, its biological significance extends beyond simple potassium repletion.[3][4][5][6][7] This is due to the distinct and synergistic roles of its constituent ions: potassium (K⁺) and gluconate (C₆H₁₁O₇⁻). The potassium cation is the most abundant intracellular ion, essential for maintaining the electrochemical gradients that govern cellular excitability, nerve impulse transmission, muscle contraction, and cardiac function.[8][9][10] The gluconate anion, a glucose derivative, is not merely an inert counter-ion; it is metabolized and integrated into central energy pathways, notably the pentose phosphate pathway.[11][12] This guide provides a comprehensive analysis of the pharmacokinetics, molecular mechanisms, and physiological effects of potassium gluconate. It delves into the fundamental roles of potassium in cellular homeostasis and electrophysiology, explores the metabolic fate of gluconate, and discusses the compound's therapeutic applications. Furthermore, this document details key experimental methodologies for investigating the bioactivity of potassium gluconate, offering researchers a robust framework for future studies in cellular physiology and drug development.

Introduction to Potassium Gluconate

Chemical and Pharmacokinetic Profile

Potassium gluconate (C₆H₁₁KO₇) is the potassium salt of gluconic acid, presenting as a white, odorless crystalline powder with high water solubility.[1] It is primarily utilized to deliver potassium, an essential mineral, to the body.[7]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Upon oral administration, potassium gluconate dissociates in the gastrointestinal tract into potassium (K⁺) and gluconate ions.[11][13][14] The potassium ions are well-absorbed from the upper gastrointestinal tract.[15][16] The absorption efficiency is high, reported to be approximately 94%, which is comparable to the bioavailability of potassium from dietary sources.[1]

-

Distribution: Once absorbed, potassium ions enter the bloodstream and are distributed throughout the body.[11] They are actively transported from the extracellular fluid into cells via the Na⁺/K⁺-ATPase pump, maintaining the high intracellular potassium concentration (140-150 mmol/L) essential for cellular function.[8][9][11]

-

Metabolism: The gluconate anion is a metabolite of glucose and can be integrated into cellular metabolism.[11][17] It can be phosphorylated to 6-phosphogluconate, which is an intermediate in the pentose phosphate pathway, contributing to the body's energy and biosynthetic needs.[11][12]

-

Excretion: The body tightly regulates potassium levels to prevent hyperkalemia.[11] Excess potassium is primarily excreted by the kidneys, with minor amounts lost through feces and skin.[11][15][16] Renal excretion is modulated by hormones like aldosterone to maintain potassium homeostasis.[11]

The Pivotal Role of the Potassium Ion (K⁺)

The biological actions of potassium gluconate are dominated by the physiological functions of the potassium ion. As the major intracellular cation, K⁺ is indispensable for life.[8][10]

Maintaining Cellular Homeostasis: The Sodium-Potassium Pump

The cornerstone of potassium's role is the maintenance of the resting membrane potential of all cells.[9][11] This is achieved by the ubiquitous Na⁺/K⁺-ATPase pump, an enzyme that actively transports three sodium ions (Na⁺) out of the cell in exchange for two potassium ions (K⁺) moving into the cell, a process that consumes roughly one-third of the ATP produced by a cell.[9][18][19] This continuous activity establishes a steep K⁺ gradient (high inside, low outside), which is the primary determinant of the negative membrane potential crucial for cellular excitability.[8][9]

Electrophysiology: Nerve Impulses and Muscle Contraction

In excitable tissues like neurons and muscle cells, the K⁺ gradient is fundamental to generating and propagating electrical signals.[3][15][19][20]

-

Nerve Impulses: During an action potential, voltage-gated Na⁺ channels open, causing depolarization. The subsequent opening of voltage-gated K⁺ channels allows K⁺ to efflux from the cell, repolarizing the membrane and terminating the signal.[19][21] This rapid control of ion flow is essential for high-frequency neuronal firing.[21]

-

Muscle Contraction: Potassium is critical for the contraction of cardiac, skeletal, and smooth muscles.[13][15] In the heart, potassium currents are responsible for the repolarization phase of the cardiac action potential; imbalances can lead to life-threatening arrhythmias.[3][22] In skeletal muscle, potassium helps facilitate the electrical impulses that trigger contraction.[3][20]

Caption: Diagram 1: Ion Flux During a Neuronal Action Potential.

Potassium Channels: Gatekeepers of Cellular Excitability

The human genome encodes for approximately 80 different types of potassium channels, making them the most diverse class of ion channels.[21][23] These channels are crucial drug targets for a wide range of diseases.[24][25][26]

-

Diversity and Classification: K⁺ channels are broadly classified based on their gating mechanisms, including:

-

Voltage-gated (Kv) channels: Open in response to changes in membrane potential and are fundamental to action potential repolarization.[24]

-

Calcium-activated (KCa) channels: Link intracellular calcium signals to membrane potential, regulating neuronal excitability and neurotransmitter release.[27]

-

Inwardly-rectifying (Kir) channels: Stabilize the resting membrane potential.

-

Two-pore domain (K2P) channels: Contribute to "leak" currents that also help set the resting membrane potential.[28]

-

-

Potassium Channels as Drug Targets: The critical role of K⁺ channels in physiology makes them attractive targets for drug development in areas such as cardiovascular disease, epilepsy, autoimmune disorders, and cancer.[21][24][25] However, developing tissue-selective modulators remains a significant challenge due to the structural similarities across channel subtypes.[23]

The Biological Significance of the Gluconate Anion

While the potassium ion dictates the primary electrophysiological effects, the gluconate anion is an active participant in cellular metabolism.

Gluconate Metabolism: Integration into Core Pathways

Gluconic acid, a C1-oxidized form of glucose, is a naturally occurring compound found in fruits and honey.[12][29] In the body, exogenous gluconate can be metabolized. The key entry point into central metabolism is its phosphorylation by the enzyme gluconokinase to form 6-phosphogluconate.[12][30] This product is a direct intermediate of the Pentose Phosphate Pathway (PPP).

The integration of gluconate into the PPP has significant metabolic implications:

-

NADPH Production: The oxidative phase of the PPP is a major source of NADPH, which is essential for reductive biosynthesis (e.g., fatty acid synthesis) and for regenerating reduced glutathione, a critical antioxidant.

-

Nucleotide Synthesis: The PPP produces ribose-5-phosphate, the precursor for nucleotide and nucleic acid synthesis.

-

Metabolic Flexibility: The ability to utilize gluconate provides metabolic flexibility, particularly in tissues with active gluconokinase. Constraint-based metabolic network analysis has shown that gluconate metabolism can significantly alter flux through glycolysis, the PPP, and downstream pathways involving amino acid and lipid metabolism.[30][31]

Caption: Diagram 2: Metabolic Integration of Gluconate.

Other Properties

Beyond its metabolic role, the gluconate anion is also used as a chelating agent, capable of binding divalent and trivalent metal cations such as Ca²⁺ and Fe²⁺.[17][29] This property is utilized in cleaning and industrial applications. In food systems, it can act as an acidity regulator.[2][17]

Clinical and Therapeutic Applications

Primary Indication: Management of Hypokalemia

The foremost clinical use of potassium gluconate is to prevent and treat hypokalemia (low blood potassium levels).[3][4][6][7] This condition can arise from various causes, including the use of certain diuretic medications, prolonged diarrhea or vomiting, or specific hormonal disorders.[3][6] By providing a readily absorbable source of potassium, it helps restore normal cellular function and prevent severe complications like cardiac arrhythmias and muscle weakness.[3][4]

Comparative Pharmacology: Potassium Gluconate vs. Other Potassium Salts

Potassium chloride (KCl) is often the preferred salt for treating hypokalemia, especially when accompanied by hypochloremia.[15][32] However, potassium gluconate offers distinct advantages in certain clinical scenarios.

| Feature | Potassium Gluconate | Potassium Chloride (KCl) | Rationale & References |

| Palatability | Generally considered more palatable, less salty/bitter. | Can have a strong, unpleasant metallic/salty taste. | Gluconate is often preferred for oral liquid formulations due to better taste.[7] |

| GI Tolerance | Often gentler on the stomach.[13][20] | Can be more irritating to the GI mucosa, with a higher risk of ulceration.[6] | The gluconate form is less likely to cause gastrointestinal irritation.[13] |

| Acid-Base Effect | Alkalinizing effect. | Neutral or slightly acidifying. | The gluconate anion is metabolized to bicarbonate, which can be beneficial in correcting acidosis but may exacerbate alkalosis.[32] |

| Use in Hypochloremia | Not ideal. | Preferred agent. | KCl is necessary to correct both potassium and chloride deficits simultaneously.[15][32] |

Cardiovascular and Neuromuscular Health

By maintaining adequate potassium levels, potassium gluconate supports the normal function of the heart and muscles.[13][20][33] It helps maintain a steady heart rhythm, supports healthy blood pressure by balancing sodium levels, and is essential for proper muscle contraction and nerve signaling, which can help prevent cramps and weakness.[13][20]

Methodologies for Studying Potassium Gluconate's Effects

Investigating the distinct roles of potassium and gluconate requires specific and robust experimental protocols.

Protocol: Assessing Potassium Channel Activity using Patch-Clamp Electrophysiology

Principle: The patch-clamp technique allows for the direct measurement of ion flow through single or multiple ion channels in a cell membrane. This is the gold standard for studying the effects of K⁺ ions (delivered via potassium gluconate) on the biophysical properties of specific K⁺ channels.

Methodology:

-

Cell Preparation: Culture a cell line expressing the K⁺ channel of interest (e.g., HEK293 cells transfected with a Kv channel gene). Prepare cells on coverslips for recording.

-

Pipette Preparation: Fabricate glass micropipettes with a tip diameter of ~1 µm. Fill the pipette with an intracellular solution containing potassium gluconate. Causality: Potassium gluconate is used instead of KCl to avoid altering the Cl⁻ reversal potential, which could interfere with the measurement of K⁺ currents.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.

-

Configuration:

-

Whole-Cell: Apply further suction to rupture the membrane patch, allowing electrical access to the entire cell. This is used to measure macroscopic currents from all channels on the cell surface.

-

Inside-Out: Pull the pipette away after gigaseal formation to excise the membrane patch, with the intracellular side now facing the bath solution. This is ideal for studying how intracellular factors modulate channel activity.

-

-

Data Acquisition: Apply a series of voltage steps (a voltage protocol) to the cell using an amplifier and digitizer. Record the resulting K⁺ currents.

-

Analysis: Analyze the current-voltage (I-V) relationship, channel activation and inactivation kinetics, and open probability to determine how potassium levels affect channel function.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Potassium gluconate - Wikipedia [en.wikipedia.org]

- 3. What is Potassium Gluconate used for? [synapse.patsnap.com]

- 4. Articles [globalrx.com]

- 5. drugs.com [drugs.com]

- 6. Potassium Gluconate Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 7. Gluconic acid, monopotassium salt | C6H11KO7 | CID 16760467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Potassium: From Physiology to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Potassium in biology - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Potassium Gluconate? [synapse.patsnap.com]

- 12. hmdb.ca [hmdb.ca]

- 13. apollohospitals.com [apollohospitals.com]

- 14. Articles [globalrx.com]

- 15. publications.aap.org [publications.aap.org]

- 16. Potassium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Potassium Gluconate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 18. teachmephysiology.com [teachmephysiology.com]

- 19. youtube.com [youtube.com]

- 20. dailyvita.com [dailyvita.com]

- 21. Neuronal and Cardiovascular Potassium Channels as Therapeutic Drug Targets: Promise and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Voltage-gated Potassium Channels as Therapeutic Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benthamscience.com [benthamscience.com]

- 26. Potassium channels as targets for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | Physiological Roles and Therapeutic Potential of Ca2+ Activated Potassium Channels in the Nervous System [frontiersin.org]

- 28. Two‐pore domain potassium channels: emerging targets for novel analgesic drugs: IUPHAR Review 26 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Gluconic acid - Wikipedia [en.wikipedia.org]

- 30. Biochemical Characterization of Human Gluconokinase and the Proposed Metabolic Impact of Gluconic Acid as Determined by Constraint Based Metabolic Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Potassium Gluconate API | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 33. earthssplendor.com [earthssplendor.com]

An In-depth Technical Guide to the Early Research and Discovery of Potassium Pentahydroxyhexanoate

This guide provides a comprehensive exploration of the foundational research leading to the discovery and characterization of potassium pentahydroxyhexanoate, a compound of significant interest to researchers, scientists, and drug development professionals. Eschewing a conventional template, this document is structured to narrate the scientific journey from the initial discovery of its parent acid to the logical development and understanding of its potassium salt, grounded in the chemical principles and experimental practices of the late 19th and early 20th centuries.

Preamble: The Dawn of Aldonic Acids and the Quest for Sugar Derivatives

The story of potassium pentahydroxyhexanoate is intrinsically linked to the broader narrative of carbohydrate chemistry that unfolded in the latter half of the 19th century. During this era, chemists were diligently working to elucidate the structures of sugars and their derivatives. A key area of investigation was the oxidation of aldoses, which led to the discovery of a new class of compounds: the aldonic acids. It is within this context that the parent acid of our subject compound, gluconic acid, was first identified.

The Genesis: Discovery of Gluconic Acid (ca. 1870)

The first documented preparation of gluconic acid is attributed to Heinrich Hlasiwetz and Josef Habermann in 1870.[1] Their pioneering work involved the oxidation of glucose with chlorine.[2] This reaction transformed the aldehyde functional group at the C-1 position of glucose into a carboxylic acid, yielding the corresponding aldonic acid, which they named gluconic acid.

The initial challenge for these early researchers was the isolation and purification of this new acid. Gluconic acid itself is highly soluble in water and proved difficult to crystallize directly from the reaction mixture.[2][3] To overcome this, a common and effective technique of the time was employed: the formation of metallic salts. By converting the acid into a salt with a suitable metal cation, researchers could often induce crystallization, thereby allowing for purification and subsequent characterization. In their seminal work, Hlasiwetz and Habermann reported the isolation of gluconic acid in the form of its barium and calcium salts.[2]

The Inferred Emergence of Potassium Pentahydroxyhexanoate

While the direct, first-published synthesis of potassium pentahydroxyhexanoate (then likely referred to as potassium gluconate or kalium gluconicum) is not explicitly detailed in the readily available historical literature, its preparation would have been a logical and straightforward extension of the initial discovery of gluconic acid. The well-established principles of acid-base chemistry would have guided early researchers to explore the formation of various alkali metal salts to compare their properties, such as solubility and crystalline structure.

The preparation of the potassium salt would have been of particular interest due to the common availability and well-understood properties of potassium-based reagents in 19th-century laboratories.

Postulated Early Synthesis Protocol

The synthesis of potassium pentahydroxyhexanoate in a late 19th or early 20th-century laboratory would have likely followed a two-step process, beginning with the synthesis of gluconic acid, followed by its neutralization with a potassium base.

Step 1: Synthesis of Gluconic Acid via Glucose Oxidation

The initial synthesis of gluconic acid would have been achieved through the oxidation of D-glucose. While Hlasiwetz and Habermann used chlorine, a common laboratory-scale method that emerged was the use of bromine water, which offered a milder and more controlled oxidation.

-

Experimental Protocol:

-

An aqueous solution of D-glucose would be prepared.

-

Bromine water was then added to the glucose solution. The reaction mixture would be kept in the dark to prevent side reactions.

-

The reaction would proceed until the bromine color disappeared, indicating its consumption.

-

The resulting solution would contain gluconic acid and hydrobromic acid.

-

Step 2: Neutralization to Form Potassium Pentahydroxyhexanoate

The crude gluconic acid solution would then be neutralized to form the potassium salt.

-

Experimental Protocol:

-

To the acidic solution from Step 1, a potassium-containing base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), would be carefully added until the solution reached neutrality. The use of potassium carbonate would have been common, with the endpoint of the reaction being the cessation of effervescence (CO₂ evolution).

-

The resulting solution would contain potassium pentahydroxyhexanoate and potassium bromide.

-

To isolate the desired salt, the solution would be concentrated by evaporation, often under reduced pressure, to induce crystallization.

-

The crystallized potassium pentahydroxyhexanoate would then be collected by filtration and washed with a small amount of cold water or ethanol to remove impurities, including the more soluble potassium bromide.

-

Recrystallization from water or aqueous ethanol would have been employed to achieve higher purity.

-

Diagram of the Postulated Early Synthesis Workflow:

Caption: Postulated early synthesis workflow for potassium pentahydroxyhexanoate.

Early Characterization Techniques

In the absence of modern spectroscopic methods, the characterization of newly synthesized compounds like potassium pentahydroxyhexanoate relied on a combination of physical and chemical techniques:

-

Crystalline Form: The shape and structure of the crystals would have been observed and documented, as different salts of the same acid often exhibit distinct crystalline habits.

-

Solubility: The solubility of the potassium salt in various solvents, such as water and ethanol, would have been determined and compared to other gluconate salts.

-

Elemental Analysis: Combustion analysis would have been employed to determine the empirical formula of the compound, providing crucial evidence for its composition of carbon, hydrogen, and oxygen, and indirectly, the proportion of potassium.

-

Optical Activity: The ability of a solution of the compound to rotate the plane of polarized light would have been measured using a polarimeter. This was a key technique for characterizing chiral molecules derived from sugars.

-

Melting Point: The melting point of the crystalline salt would have been determined as a measure of its purity.

The Significance of Early Research and the Path Forward

The early synthesis and characterization of potassium pentahydroxyhexanoate, and other aldonic acid salts, were pivotal for several reasons:

-

Structural Elucidation: The formation of well-defined crystalline salts was instrumental in confirming the structure of gluconic acid and, by extension, in understanding the chemistry of glucose.

-

Foundation for Stereochemistry: This work contributed to the foundational knowledge that allowed chemists like Emil Fischer to unravel the complex stereochemistry of sugars.

-

Paving the Way for Future Applications: While the initial focus was on fundamental chemistry, the availability of these compounds opened the door to future investigations into their biological and commercial applications.

The early, meticulous work of 19th and early 20th-century chemists laid the groundwork for the modern understanding and application of potassium pentahydroxyhexanoate, from its use as a dietary supplement to its role in various industrial processes.

References

Methodological & Application

Application Notes and Protocols for Utilizing Potassium Gluconate in Patch Clamp Internal Solutions

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the use of potassium gluconate (K-Gluconate) in internal solutions for patch clamp electrophysiology. With full editorial control, this document is structured to provide not just a set of instructions, but a deeper understanding of the principles and practical considerations essential for obtaining high-quality, reliable data.

Introduction: The Rationale for Potassium Gluconate in Patch Clamp Electrophysiology

In whole-cell patch clamp recordings, the internal solution within the micropipette dialyzes the cell's cytoplasm, effectively replacing it.[1][2] The composition of this solution is therefore critical for maintaining cell health, mimicking the physiological intracellular environment, and isolating the specific ionic currents under investigation. Potassium (K+) is the major intracellular cation in most neurons, making potassium-based salts a cornerstone of internal solutions for studying neuronal firing and synaptic activity.[3]

Potassium gluconate is one of the most commonly used potassium salts in patch clamp internal solutions, primarily because the large, relatively immobile gluconate anion helps to maintain the low intracellular chloride concentration typical of most mature neurons.[1][3] This is crucial for studying inhibitory neurotransmission, as a high chloride internal solution can cause GABA-A receptor-mediated currents to be artificially depolarizing.[3] By using a low-chloride, K-Gluconate based solution, researchers can more easily distinguish between excitatory (glutamatergic) and inhibitory (GABAergic) synaptic currents.[1]

However, the choice of K-Gluconate is not without its trade-offs. The lower mobility of the gluconate anion compared to chloride results in a larger liquid junction potential (LJP), an electrical potential that arises at the interface of the pipette solution and the bath solution.[1][4] This potential can introduce a significant voltage error in measurements if not properly accounted for.[4][5] Additionally, potassium gluconate has been reported to sometimes precipitate, potentially clogging the pipette tip, and has a low affinity for calcium ions (Ca2+), which could subtly influence calcium-dependent processes.[3][6]

This guide will delve into the practical aspects of using K-Gluconate, providing detailed protocols for solution preparation and offering insights into mitigating its potential drawbacks.

Core Components of a Potassium Gluconate-Based Internal Solution

A typical K-Gluconate internal solution is a carefully balanced mixture of several key components, each with a specific function. The exact concentrations may need to be optimized for the specific cell type and experimental goals.

| Component | Typical Concentration Range | Purpose and Key Considerations |

| Potassium Gluconate (K-Gluconate) | 120-140 mM | Primary salt to establish the resting membrane potential. The large gluconate anion helps maintain a low intracellular chloride concentration. |

| Potassium Chloride (KCl) | 4-20 mM | Sets the chloride reversal potential (ECl). The concentration can be adjusted to study the properties of chloride channels like GABA-A receptors.[1] |

| HEPES | 10 mM | A biological buffer to maintain a stable physiological pH, typically between 7.2 and 7.4.[3][7] |

| EGTA or BAPTA | 0.2-11 mM | A calcium chelator to buffer intracellular calcium levels. BAPTA is a faster chelator than EGTA and is preferred when rapid buffering is needed.[3] |

| Magnesium Chloride (MgCl2) | 1-5 mM | Important for the function of many enzymes, including ATPases. |

| Magnesium ATP (Mg-ATP) | 2-4 mM | Provides an energy source for cellular processes, such as maintaining ion gradients via the Na+/K+ ATPase.[3][8] Should be kept on ice to prevent degradation.[3][7] |

| Sodium GTP (Na-GTP) | 0.3-0.5 mM | Essential for conserving G protein-mediated responses, as many neurotransmitter receptors are G protein-coupled.[3] Should be kept on ice.[3][7] |

| Phosphocreatine | 10-20 mM | Can be included as an additional energy source to regenerate ATP.[3] |

Step-by-Step Protocol for Preparing a Potassium Gluconate Internal Solution

This protocol provides a reliable method for preparing a high-quality K-Gluconate internal solution. It is crucial to use high-purity water (double-distilled or equivalent) and analytical grade reagents.

Preparation of Stock Solutions

Preparing concentrated stock solutions of stable components can streamline the process of making fresh internal solution for each experiment.

-

1 M K-Gluconate: Dissolve 23.43 g of potassium gluconate in ddH2O to a final volume of 100 mL. Store at 4°C.[9]

-

1 M KCl: Dissolve 7.455 g of KCl in ddH2O to a final volume of 100 mL. Store at room temperature.[9]

-

1 M HEPES: Dissolve 23.83 g of HEPES in ddH2O to a final volume of 100 mL. Store at 4°C.[9]

-

0.5 M EGTA: Dissolve 19.02 g of EGTA in ddH2O. EGTA will not fully dissolve until the pH is adjusted to ~7.3 with KOH. Bring to a final volume of 100 mL and store at -20°C in aliquots.

-

1 M MgCl2: Dissolve 9.521 g of MgCl2 in ddH2O to a final volume of 100 mL. Store at room temperature.

-

100 mM Mg-ATP: It is recommended to purchase pre-weighed aliquots or prepare small batches and store at -80°C. To prepare a 100 mM stock, dissolve the appropriate amount of Mg-ATP in ddH2O.

-

100 mM Na-GTP: Similar to ATP, it is best to use pre-weighed aliquots or prepare small batches and store at -80°C.

Workflow for Preparing the Final Internal Solution

The following diagram illustrates the workflow for preparing the final K-Gluconate internal solution from stock solutions.

Caption: Workflow for preparing K-Gluconate internal solution.

Detailed Protocol for a 10 mL Final Volume of a Typical K-Gluconate Internal Solution

This example recipe is for a solution with approximately 130 mM K-Gluconate.

-

Start with approximately 8 mL of high-purity ddH2O in a 15 mL conical tube.

-

Add the following from your stock solutions:

-

1.3 mL of 1 M K-Gluconate

-

100 µL of 1 M KCl

-

100 µL of 1 M HEPES

-

100 µL of 0.5 M EGTA

-

20 µL of 1 M MgCl2

-

-

Mix the solution thoroughly by vortexing.

-

Measure the pH and carefully adjust it to 7.25-7.30 using a 1 M KOH solution.[1] CRITICAL: Do not use HCl to adjust the pH as this will alter the chloride concentration.[9]

-

Bring the total volume up to 10 mL with ddH2O.

-

Measure the osmolarity. It should be in the range of 290-300 mOsm.[1] Adjust with small additions of K-Gluconate (to increase) or ddH2O (to decrease) if necessary. The internal solution osmolarity should typically be slightly lower than the external solution.[1][7]

-

On the day of the experiment: Thaw an aliquot of the base solution. To 1 mL of this solution, add:

-

40 µL of 100 mM Mg-ATP (final concentration 4 mM)

-

4 µL of 100 mM Na-GTP (final concentration 0.4 mM)

-

-

Keep the final solution on ice to prevent the degradation of ATP and GTP.[3][7]

-

Before filling your patch pipette, filter the solution through a 0.22 µm syringe filter to remove any precipitates.[3][10]

The Critical Issue of Liquid Junction Potential (LJP)

The difference in the mobilities of the ions in the pipette solution (high K+, low gluconate-) and the bath solution (high Na+, high Cl-) creates a liquid junction potential (LJP) at the tip of the pipette.[1] For a typical K-Gluconate internal solution and standard artificial cerebrospinal fluid (aCSF), this LJP is approximately +10 to +16 mV.[4][11]

This means that the actual membrane potential of the cell is 10-16 mV more negative than the value reported by the amplifier. For accurate measurements of resting membrane potential and activation voltages of channels, this LJP must be corrected.

LJP Correction Methods

There are two primary methods for LJP correction:

-

Calculation: The LJP can be calculated using the Nernst-Planck equation, which is implemented in software such as LJPcalc.[4] This requires knowledge of the precise ionic composition and mobilities of all ions in both the internal and external solutions.

-

Experimental Measurement: The LJP can be measured experimentally, though this can be technically challenging.[5]

Once the LJP is determined, it can be corrected for either online by adjusting the amplifier's holding potential or offline during data analysis by subtracting the LJP value from the recorded voltages.[5]

Troubleshooting Common Issues with Potassium Gluconate Internal Solutions

-

Pipette Clogging: K-Gluconate can sometimes precipitate, leading to clogged pipettes.[3][6][12] To mitigate this, always filter the final solution before use, and consider preparing fresh solution regularly.[3][10] If clogging persists, switching to potassium methanesulfonate (KMeSO4), which has a lower tendency to precipitate, may be an option.[6]

-

Unstable Recordings: If recordings are unstable, ensure that the osmolarity of the internal solution is appropriate and that the ATP and GTP are fresh and kept on ice. The rundown of cellular processes due to a lack of energy can lead to instability.

-

Unexpected Reversal Potentials: If the reversal potential of a known current is not as expected, double-check the ionic concentrations in your internal solution and remember to correct for the LJP.

Alternatives to Potassium Gluconate

While K-Gluconate is a widely used and effective choice for many applications, other anions have their own advantages and disadvantages.

| Anion | Advantages | Disadvantages |

| Chloride (Cl-) | Lower LJP due to higher mobility.[1] | Results in a non-physiological high intracellular chloride concentration, which can alter the reversal potential of GABA-A and glycine receptors.[3] |

| Methanesulfonate (MeSO4-) | Lower LJP than gluconate.[1] May preserve neuronal excitability more effectively and have a lower tendency to precipitate.[3][6] | Less commonly used, so its effects may be less well-characterized for some preparations. |

| Aspartate | A physiological anion. | Can have metabolic effects and may chelate calcium. |

The following diagram illustrates the decision-making process when choosing the primary anion for a potassium-based internal solution.

Caption: Decision tree for selecting an internal solution anion.

Conclusion

Potassium gluconate remains a cornerstone of patch clamp electrophysiology due to its ability to mimic physiological intracellular chloride concentrations. By understanding its properties, adhering to meticulous preparation protocols, and being mindful of the liquid junction potential, researchers can leverage the advantages of K-Gluconate to obtain high-quality and reliable data. This guide provides the foundational knowledge and practical steps to confidently incorporate potassium gluconate into your patch clamp experiments.

References

- 1. swharden.com [swharden.com]

- 2. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientifica.uk.com [scientifica.uk.com]

- 4. swharden.com [swharden.com]

- 5. medicalsciences.med.unsw.edu.au [medicalsciences.med.unsw.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. re-place.be [re-place.be]

- 8. researchgate.net [researchgate.net]

- 9. Combining whole-cell patch clamp and dye loading in acute brain slices with bulk RNA sequencing in embryonic to aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 11. Developmental changes in potassium currents at the rat calyx of Held presynaptic terminal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of Potassium Gluconate

Introduction and Scientific Rationale

Potassium gluconate (C₆H₁₁KO₇) is the potassium salt of gluconic acid, widely utilized as a mineral supplement to treat or prevent hypokalemia (low potassium levels). It is also employed in the food industry as a sequestrant and acidity regulator.[1] Given its therapeutic and commercial importance, the development of a robust, accurate, and specific analytical method for its quantification is critical for quality control in both pharmaceutical formulations and food products.

While official pharmacopeial methods, such as those outlined in the United States Pharmacopeia (USP), have historically relied on atomic absorption spectroscopy to quantify the potassium ion and stoichiometrically calculate the potassium gluconate content, this approach offers no direct information about the gluconate moiety itself.[2][3] An assay based on High-Performance Liquid Chromatography (HPLC) provides a superior alternative by directly measuring the gluconate anion. This offers significant advantages, including enhanced specificity to distinguish the analyte from potential degradation products or formulation excipients, making it inherently stability-indicating.[4][5]

This application note details a validated Reversed-Phase HPLC (RP-HPLC) method for the direct quantification of gluconate. The scientific principle hinges on modulating the polarity of the highly polar gluconate molecule. By employing a highly aqueous, acidic mobile phase, the carboxylate group of the gluconate anion is protonated. This conversion to the less polar carboxylic acid form allows for reproducible retention on a nonpolar C18 stationary phase, enabling its separation and subsequent quantification via UV detection.[6][7] The carboxyl group acts as a chromophore, allowing for detection at low UV wavelengths, typically 210 nm.[7][8]

Experimental Workflow and Methodology

The overall process, from sample preparation to final data analysis, follows a systematic and validated workflow designed to ensure data integrity and reproducibility.

Caption: Overall experimental workflow for HPLC analysis of potassium gluconate.

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis detector.

-

Chromatography Column: A robust C18 column is recommended. The conditions provided herein were developed using a column with the specifications: 250 mm length x 4.6 mm internal diameter, 5 µm particle size.

-

Reagents: USP Reference Standard (RS) Potassium Gluconate, HPLC-grade methanol, HPLC-grade water, and phosphoric acid (H₃PO₄, analytical grade, ~85%).

-

Equipment: Analytical balance, volumetric flasks, pipettes, pH meter, sonicator, and 0.45 µm syringe filters (e.g., nylon or PVDF).

Optimized Chromatographic Conditions

The following table summarizes the instrumental parameters established for this method.

| Parameter | Condition | Rationale |

| Stationary Phase | C18 Reversed-Phase Column (250 x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for retention of the protonated gluconic acid. A common, reliable choice for organic acid analysis.[6] |

| Mobile Phase | 0.01M Phosphoric Acid in Water (pH adjusted to 2.5) | The low pH ensures the gluconate is in its less polar, protonated acid form, promoting retention. Phosphoric acid is a common and effective buffer for this purpose.[7] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[7] |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time stability and reproducibility. |

| Detection Wavelength | 210 nm | Provides maximum absorbance for the carboxylic acid chromophore, ensuring high sensitivity.[6][8] |

| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the risk of column overloading.[6] |

| Run Time | Approximately 10 minutes | Sufficient to allow for the elution of gluconate and any early-eluting matrix components. |

Step-by-Step Protocol for Solution Preparation

A. Mobile Phase (0.01M H₃PO₄, pH 2.5)

-

Add approximately 0.68 mL of concentrated (85%) phosphoric acid to a 1000 mL volumetric flask containing ~900 mL of HPLC-grade water.

-

Mix thoroughly and adjust the pH to 2.5 using small additions of diluted phosphoric acid or sodium hydroxide if necessary.

-

Bring the flask to final volume with HPLC-grade water and mix well.

-

Filter the mobile phase through a 0.45 µm membrane filter to remove particulates.

-

Degas the solution for at least 15 minutes using an ultrasonic bath or an online degasser before use.

B. Standard Stock Solution (1000 µg/mL of Potassium Gluconate)

-

Accurately weigh approximately 100 mg of USP Potassium Gluconate RS into a 100 mL volumetric flask.

-

Add ~70 mL of HPLC-grade water and sonicate for 5-10 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature.

-

Dilute to the mark with HPLC-grade water and mix thoroughly. This solution should be stored under refrigeration and can be used for up to 7 days.

C. Working Standard Solutions (for Calibration)

-